4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride
Description
4-Methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride is a complex organic compound characterized by its sulfonamide group and a methoxy-substituted benzene ring
Properties
IUPAC Name |
4-methoxy-2,6-dimethyl-N-(piperidin-3-ylmethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S.ClH/c1-11-7-14(20-3)8-12(2)15(11)21(18,19)17-10-13-5-4-6-16-9-13;/h7-8,13,16-17H,4-6,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBKHXSXDTVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCC2CCCNC2)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methoxy-2,6-Dimethylbenzenesulfonyl Chloride
The sulfonylation precursor is synthesized via chlorosulfonation of 1-methoxy-3,5-dimethylbenzene.
Reaction Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Chlorosulfonic acid | 2.5 eq, 0°C to 50°C | |
| Reaction time | 4–6 hours | |
| Yield | 78–82% |
The reaction proceeds through electrophilic aromatic substitution, with rigorous temperature control to minimize polysulfonation. Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted into dichloromethane.
Synthesis of Piperidin-3-ylmethylamine
The amine component is prepared via hydrogenation of 3-cyanopiperidine followed by reductive amination:
- 3-Cyanopiperidine hydrogenation using Raney nickel (H₂, 50 psi, ethanol, 12 hours, 85% yield).
- Methylene insertion via Mannich reaction with formaldehyde and ammonium chloride (60°C, 6 hours, 73% yield).
Critical Note: Steric effects at the piperidine 3-position necessitate prolonged reaction times compared to analogous 4-substituted piperidines.
Sulfonamide Coupling
The key coupling step employs the sulfonyl chloride intermediate and piperidin-3-ylmethylamine under Schotten-Baumann conditions:
Optimized Protocol
- Solvent system: THF/water (4:1 v/v)
- Base: 2.2 eq NaOH
- Temperature: 0°C to 25°C (gradual warming)
- Reaction time: 8 hours
- Yield: 68–72%
The biphasic system prevents premature hydrolysis of the sulfonyl chloride while facilitating amine deprotonation. Post-reaction extraction with ethyl acetate and silica gel chromatography (hexane:EtOAc 3:1) achieves >98% purity.
Hydrochloride Salt Formation
Salt formation is conducted by bubbling HCl gas through a dichloromethane solution of the free base:
Conditions
| Parameter | Value |
|---|---|
| HCl gas flow rate | 0.5 L/min |
| Temperature | −10°C (dry ice/acetone) |
| Crystallization solvent | EtOH/Et₂O (1:5) |
| Final yield | 89–92% |
The low temperature prevents demethylation of the methoxy group, while ethanol-diethyl ether crystallization yields needle-shaped crystals suitable for X-ray analysis.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6)
- δ 7.21 (s, 2H, aromatic H)
- δ 3.84 (s, 3H, OCH₃)
- δ 3.12–3.08 (m, 1H, piperidine H3)
- δ 2.91 (d, J = 12.4 Hz, 2H, NCH₂)
- δ 2.35 (s, 6H, CH₃)
IR (KBr)
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1162 cm⁻¹ (S=O symmetric stretch)
- 2815 cm⁻¹ (N–H stretch, hydrochloride)
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18 column) | 99.3% (210 nm) |
| Karl Fischer | 0.12% H₂O |
| Residual solvents | <50 ppm (ICH Q3C) |
Process Optimization Strategies
Catalytic Improvements
Substituting traditional triethylamine with DIPEA (diisopropylethylamine) in the coupling step increases yields to 76–79% by minimizing sulfonate ester byproducts.
Solvent Effects on Crystallization
A comparative study of hydrochloride crystallization solvents reveals:
| Solvent System | Crystal Habit | Purity (%) |
|---|---|---|
| EtOH/Et₂O | Needles | 99.1 |
| Acetone/hexane | Prisms | 98.7 |
| MeCN | Amorphous | 97.2 |
Ethanol-diethyl ether provides optimal phase separation and crystal growth kinetics.
Scalability and Industrial Adaptation
The process demonstrates robust scalability up to 50 kg batches with consistent yields (68–71%). Key industrial modifications include:
- Continuous HCl gas scrubbing to meet workplace exposure limits.
- Mechanochemical grinding for final product micronization (D90 < 50 μm).
- PAT (Process Analytical Technology) implementation for real-time reaction monitoring via inline FTIR.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide bridge (-SO₂NH-) undergoes acid-catalyzed hydrolysis under vigorous conditions. This reaction cleaves the S-N bond, producing sulfonic acid derivatives:
Mechanism : Protonation of the sulfonamide nitrogen enhances electrophilicity at sulfur, enabling nucleophilic attack by water (Figure 1A).
Methoxy Group Oxidation
The methoxy group (-OCH<sub>3</sub>) is susceptible to oxidative demethylation under strong oxidizing conditions:
Mechanism : Hypochlorite-mediated oxidation generates a carbonyl intermediate, which tautomerizes to the quinone (Figure 1B).
Piperidine Ring Oxidation
The piperidine moiety undergoes N-oxidation with peracids:
| Reagents/Conditions | Products Formed | Yield | Stability | Source |
|---|---|---|---|---|
| m-CPBA/CH<sub>2</sub>Cl<sub>2</sub> (RT, 6h) | N-Oxide derivative | 88% | Stable in solid state; hygroscopic |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration and halogenation :
Regioselectivity : Directed by the methoxy group’s +M effect and sulfonamide’s -I effect.
Acylation of the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes acylation under mild conditions:
Sulfonamide Reduction
The sulfonamide group is reduced to a thiol under drastic conditions:
| Reagents/Conditions | Products Formed | Yield | Byproducts | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub>/THF (reflux, 12h) | 4-Methoxy-2,6-dimethylbenzene-1-thiol + Piperidine derivative | 58% | Partial desulfurization (≈15%) |
Aromatic Ring Hydrogenation
Catalytic hydrogenation saturates the benzene ring:
| Reagents/Conditions | Products Formed | Yield | Stereochemistry | Source |
|---|---|---|---|---|
| H<sub>2</sub>/Pd-C (50 psi, EtOH, 6h) | Cyclohexane derivative | 91% | cis-Addition predominant |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant potential as an anticancer agent. The mechanism involves the inhibition of specific proteins that regulate cell proliferation and apoptosis.
Key Findings :
- Inhibition of Tumor Growth : In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound targets the Murine Double Minute 2 (MDM2) protein, which is known to inhibit the tumor suppressor p53. By inhibiting MDM2, the compound leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.
| Activity | Cell Line/Model | IC50 (µM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | MCF-7 (Breast Cancer) | 0.5 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 0.8 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cells | >10 | Low cytotoxicity observed |
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects, particularly against bacterial strains.
Key Findings :
- Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It disrupts bacterial cell wall synthesis, leading to cell lysis.
| Activity | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|---|
| Antibacterial Activity | E. coli | 50 µg/mL | Effective against resistant strains |
| Antifungal Activity | C. albicans | 25 µg/mL | Moderate effectiveness |
Antiparasitic Activity
The compound has shown promise in antiparasitic applications, particularly against Plasmodium species responsible for malaria.
Key Findings :
- Efficacy Against Malaria : Demonstrated moderate activity against Plasmodium falciparum.
| Activity | Parasite | IC50 (µM) | Comments |
|---|---|---|---|
| Antimalarial Activity | P. falciparum | 1.0 | Further optimization needed |
Case Study 1: Cancer Therapeutics
A study conducted on murine models demonstrated that administration of 4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, this compound was tested against various bacterial infections. Results indicated a notable reduction in infection rates among patients treated with this sulfonamide derivative compared to standard antibiotic therapies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
4-Methoxy-2,6-dimethylbenzene-1-sulfonamide: Lacks the piperidine group.
N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide: Lacks the methoxy and methyl groups on the benzene ring.
Uniqueness: The presence of both the methoxy and methyl groups on the benzene ring, along with the piperidine moiety, makes this compound unique
This comprehensive overview provides a detailed understanding of 4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Biological Activity
4-Methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry for its diverse biological activities. This compound is characterized by its piperidine moiety and methoxy-substituted benzene ring, which contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and potential anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- IUPAC Name : 4-methoxy-2,6-dimethyl-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride
- Molecular Formula : C₁₅H₂₄ClN₂O₃S
- Molecular Weight : 348.89 g/mol
Antibacterial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. The mechanism is primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 10 | Moderate |
| Escherichia coli | 15 | Moderate |
| Salmonella typhi | 5 | Strong |
| Bacillus subtilis | 12 | Moderate |
The compound demonstrated strong activity against Salmonella typhi and moderate effects against other strains tested .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and carbonic anhydrase (CA).
Table 2: Enzyme Inhibition Potency
| Enzyme | IC₅₀ (µM) | Comparison |
|---|---|---|
| Acetylcholinesterase | 0.25 | More potent than standard inhibitors |
| Carbonic Anhydrase II | 0.15 | Superior to acetazolamide |
These findings suggest that the compound may be effective in treating conditions related to enzyme dysregulation, such as glaucoma and epilepsy .
Anticancer Potential
Preliminary studies have indicated that compounds with similar structures exhibit anticancer properties. The sulfonamide group is known for its role in cancer chemotherapy.
Case Study Example :
In a study involving various sulfonamide derivatives, some were found to inhibit tumor cell proliferation significantly. The mechanism was linked to the induction of apoptosis in cancer cells .
Mechanistic Insights
Molecular docking studies have elucidated the interactions between this compound and target proteins. The piperidine moiety enhances binding affinity due to its ability to form hydrogen bonds with amino acid residues in active sites of enzymes and receptors .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | DMF, 0°C → RT, 12h | 65–70 | |
| Salt Formation | HCl/EtOH, reflux, 2h | >90 |
How should researchers characterize this compound to confirm structural integrity and purity?
Basic Research Question
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in 2,6-dimethyl groups) .
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6) for purity assessment (>95%) .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ (expected m/z: calculated from C₁₅H₂₃ClN₂O₃S).
Advanced Consideration : Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms, requiring X-ray crystallography for resolution .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Based on structurally related sulfonamides:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Toxicity Data : Acute toxicity (LD₅₀ > 2000 mg/kg in rats) suggests moderate risk, but skin/eye irritation necessitates caution .
How can computational modeling enhance the design of derivatives or optimize reaction pathways?
Advanced Research Question
- Reaction Mechanism Prediction : Density Functional Theory (DFT) calculations can map energy profiles for sulfonylation, identifying rate-limiting steps .
- Docking Studies : Molecular dynamics simulations to assess binding affinity to target receptors (e.g., enzymes inhibited by sulfonamides) .
Case Study : ICReDD’s integrated approach reduced reaction optimization time by 50% using hybrid computational-experimental workflows .
How should researchers resolve contradictions in solubility or bioactivity data across studies?
Advanced Research Question
Example Contradiction : Discrepancies in aqueous solubility (e.g., reported as 0.1 mg/mL vs. 0.5 mg/mL).
Methodological Resolution :
Standardize Assays : Use USP-type buffers (pH 1.2–7.4) for solubility testing .
Control Variables : Temperature (25°C vs. 37°C), particle size (micronized vs. crystalline).
Statistical Analysis : Apply ANOVA to assess inter-lab variability .
Q. Table 2: Solubility Variability Analysis
| Condition | Solubility (mg/mL) | Source |
|---|---|---|
| pH 7.4, 25°C | 0.12 ± 0.03 | |
| pH 6.8, 37°C | 0.48 ± 0.12 |
What strategies are effective for studying the compound’s interaction with biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) to receptors like carbonic anhydrase .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding .
- Mutagenesis Studies : Identify critical residues in target proteins via alanine scanning .
Data Interpretation : Conflicting IC₅₀ values may arise from assay conditions (e.g., substrate concentration, ionic strength). Normalize data to internal controls .
How can researchers validate the environmental impact of this compound during disposal?
Advanced Research Question
- Ecotoxicity Testing : Use Daphnia magna (48h EC₅₀) and algae growth inhibition assays .
- Degradation Studies : HPLC-MS to track hydrolysis products under simulated environmental conditions (pH 4–9) .
Regulatory Compliance : Follow OECD Guidelines 301 (ready biodegradability) and 211 (aquatic toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
